4-Aminometilindol

Descripción general

Descripción

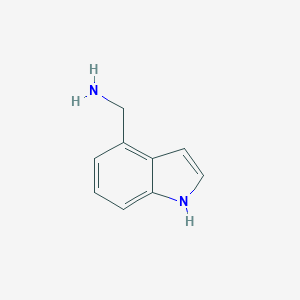

4-Aminomethylindole is a member of indoles.

Aplicaciones Científicas De Investigación

Antagonistas del Receptor de Dopamina

4-Aminometilindol: se utiliza en la síntesis de antagonistas del receptor de dopamina . Estos compuestos son cruciales en el estudio de los trastornos neurológicos y se pueden utilizar para explorar vías terapéuticas para afecciones como la esquizofrenia, la enfermedad de Parkinson y la adicción a las drogas.

Ligandos del Canal de Calcio Activado por Voltaje

Los investigadores utilizan This compound para crear ligandos de alta afinidad para la subunidad α2δ de los canales de calcio activados por voltaje . Esta aplicación es significativa en el desarrollo de nuevos analgésicos y anticonvulsivos, ya que estos canales juegan un papel en la transmisión del dolor y los trastornos convulsivos.

Intermediario Sintético

Como intermediario sintético, This compound es un bloque de construcción en la síntesis orgánica, que contribuye a la creación de una amplia gama de entidades químicas . Su versatilidad lo convierte en un activo valioso en la química medicinal para la construcción de arquitecturas moleculares complejas.

Síntesis Farmacéutica

Este compuesto sirve como intermediario sintético en la síntesis farmacéutica, ayudando en el desarrollo de nuevos fármacos . Su papel en el proceso de síntesis es fundamental para la creación de nuevos agentes terapéuticos.

Mecanismo De Acción

Target of Action

4-Aminomethylindole, also known as 1H-indol-4-ylmethanamine or (1H-Indol-4-yl)methanamine, is a synthetic intermediate Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 4-Aminomethylindole may interact with various biological targets.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Aminomethylindole may interact with its targets in a way that modulates these biological processes.

Pharmacokinetics

The compound is soluble in dmf, dmso, and ethanol , which may influence its bioavailability.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that 4-Aminomethylindole may have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of 4-Aminomethylindole may be influenced by various environmental factors. For instance, the compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °C . Additionally, the compound’s solubility in various solvents may influence its action in different environments.

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives, which include 4-Aminomethylindole, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Cellular Effects

Indole derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism .

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that 4-Aminomethylindole may exert its effects at the molecular level through similar binding interactions

Metabolic Pathways

Indole derivatives are known to be involved in various metabolic pathways

Actividad Biológica

(1H-Indol-4-yl)methanamine, an indole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound (1H-Indol-4-yl)methanamine is characterized by the presence of an indole ring fused with a methanamine group at the 4-position. This structural configuration contributes to its unique electronic properties, allowing it to interact with various biological targets.

The biological activity of (1H-Indol-4-yl)methanamine is primarily attributed to its ability to modulate enzyme and receptor activities. Several studies have demonstrated its potential as:

- Enzyme Inhibitor : It may inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

- Receptor Agonist : The compound can act on neurotransmitter receptors, influencing neurochemical pathways relevant to mood regulation and cognition.

Anticancer Properties

Research indicates that (1H-Indol-4-yl)methanamine derivatives exhibit significant anticancer activity. For instance:

- Cell Proliferation Inhibition : Studies have shown that certain derivatives can effectively inhibit the proliferation of various cancer cell lines, with IC50 values often in the low micromolar range. For example, compounds derived from this structure have been reported to induce apoptosis in glioma cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | U87MG | 0.5 | Apoptosis induction |

| B | SW1088 | 0.7 | Cell cycle arrest |

Neuroprotective Effects

The indole structure is known for its role in neurotransmitter systems. (1H-Indol-4-yl)methanamine has been studied for:

- Neuroprotection : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several case studies highlight the efficacy of (1H-Indol-4-yl)methanamine and its derivatives:

- Study on Glioma Cells : A study evaluated the effects of various indole derivatives on U87MG glioma cells, revealing significant cytotoxicity with IC50 values ranging from 0.5 to 2 µM. The mechanism was linked to the induction of apoptosis and disruption of cell cycle progression .

- Neuroprotective Assays : Another investigation focused on the neuroprotective effects against oxidative stress in neuronal cell lines, where specific derivatives demonstrated reduced cell death rates compared to controls .

Applications in Drug Development

The potential applications of (1H-Indol-4-yl)methanamine extend into various therapeutic areas:

- Anticancer Agents : Given its promising anticancer activity, it serves as a lead compound for developing new anticancer drugs.

- Neurotherapeutics : Its neuroprotective properties position it as a candidate for treating neurodegenerative disorders.

Propiedades

IUPAC Name |

1H-indol-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBWKPKOXRMLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299654 | |

| Record name | 4-Aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-18-6 | |

| Record name | 3468-18-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminomethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-indol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the iso-Pictet-Spengler reaction described in the research significant for the field of organic synthesis?

A1: The research presented in the paper [] details a novel, direct, and highly enantioselective iso-Pictet-Spengler reaction using readily available starting materials like (1H-Indol-4-yl)methanamine. This is significant for several reasons:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.